
2,3-Dinor thromboxane B2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dinor thromboxane B2 is a significant urinary metabolite of thromboxane B2, which is a compound released from aggregating platelets. It undergoes metabolic transformation during circulation into 11-dehydro thromboxane B2 and this compound. This compound serves as an indicator for in vivo thromboxane A2 synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinor thromboxane B2 typically involves the metabolic transformation of thromboxane B2. Thromboxane B2 is produced by the non-enzymatic hydration of thromboxane A2, which is released in substantial quantities from aggregating platelets . The transformation into this compound occurs during circulation.
Industrial Production Methods: The compound is often measured using competitive enzyme-linked immunosorbent assay (ELISA) kits .
化学反応の分析
Types of Reactions: 2,3-Dinor thromboxane B2 undergoes various metabolic transformations, including oxidation and reduction reactions. These reactions are part of the body’s natural processes to metabolize and excrete the compound.
Common Reagents and Conditions: The metabolic transformation of thromboxane B2 to this compound involves enzymatic reactions within the body. Specific reagents and conditions for these reactions are not typically detailed in synthetic chemistry literature, as they occur naturally in biological systems.
Major Products Formed: The major products formed from the metabolic transformation of thromboxane B2 include 11-dehydro thromboxane B2 and this compound .
科学的研究の応用
Clinical Diagnostics
Urinary Biomarker for Thromboxane Activity:
2,3-Dinor thromboxane B2 serves as a urinary biomarker for assessing thromboxane A2 synthesis and activity in humans. Studies have demonstrated that urinary excretion levels of this compound can indicate increased thromboxane activity in various conditions such as myocardial infarction and pregnancy complications. For instance, a notable case showed elevated levels following the onset of myocardial infarction symptoms, suggesting its potential role in monitoring cardiovascular events .
Impact of Medications:
The measurement of this compound has been utilized to evaluate the effects of anti-inflammatory medications. In one study, the administration of aspirin and indomethacin significantly reduced urinary excretion levels of this metabolite, indicating their effectiveness in inhibiting thromboxane synthesis . This biomarker can thus assist in understanding the pharmacodynamics of drugs targeting platelet activation and inflammation.
Tobacco Harm Reduction Research
Biomarker in Tobacco Studies:
Recent research has identified this compound as a crucial biomarker in studies evaluating the harm reduction potential of tobacco products. In a study involving smokers who switched to noncombustible products or abstained from smoking, changes in urinary levels of this compound were monitored. The findings suggested that lower levels of this metabolite were associated with reduced harm from tobacco use . This positions this compound as a valuable tool for regulatory assessments in tobacco product switching studies.
Pathophysiological Insights
Role in Disease Mechanisms:
The elevation of this compound levels has been linked to various diseases such as diabetes mellitus and atherosclerosis. Increased urinary excretion was observed in patients with severe atherosclerosis, correlating with heightened platelet activation . Furthermore, conditions like chronic kidney disease have shown altered levels of this metabolite, indicating its potential role as a marker for renal function and vascular health .
Research Methodologies
Analytical Techniques:
Quantification of this compound is typically performed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for precise measurement of urinary metabolites and help elucidate the biochemical pathways involved in thromboxane metabolism .
Summary Table: Applications and Findings
Application Area | Key Findings | Methodology Used |
---|---|---|
Clinical Diagnostics | Elevated levels correlate with myocardial infarction | Urinary excretion analysis |
Tobacco Harm Reduction | Lower levels indicate reduced harm from noncombustible products | Biomarker assessment in switching studies |
Pathophysiological Insights | Increased levels in diabetes and atherosclerosis | Comparative studies on patient cohorts |
作用機序
2,3-Dinor thromboxane B2 exerts its effects as a metabolite of thromboxane B2. Thromboxane B2 is a stable metabolic product of thromboxane A2, which is a potent vasoconstrictor and promoter of platelet aggregation. The measurement of this compound in biological samples provides insights into the activity of thromboxane A2 and its role in platelet activation and cardiovascular health .
類似化合物との比較
Thromboxane B2: The parent compound from which 2,3-dinor thromboxane B2 is derived. It is released from aggregating platelets and undergoes metabolic transformation.
11-Dehydro Thromboxane B2: Another urinary metabolite of thromboxane B2, formed during its metabolic transformation.
Uniqueness: this compound is unique in its role as a prevalent urinary metabolite of thromboxane B2, making it a valuable biomarker for in vivo thromboxane A2 synthesis and platelet activation. Its measurement provides a non-invasive method to assess platelet function and the effectiveness of antiplatelet therapies .
特性
IUPAC Name |
5-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]pent-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHNVFKNIJQTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866994 |
Source
|
Record name | 4-(4-Carboxybut-2-en-1-yl)-2,4-dideoxy-5-(3-hydroxyoct-1-en-1-yl)pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。